![molecular formula C6H4ClN3 B120830 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 335654-06-3](/img/structure/B120830.png)
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a pyrimidine ring, with a chlorine atom at the 2-position. This scaffold is structurally analogous to nucleosides and antibiotics, making it a critical intermediate in medicinal chemistry . Its electrophilic chlorine atom enables diverse functionalization via cross-coupling reactions (e.g., Ullmann, Suzuki, and Chan–Lam couplings), facilitating the synthesis of kinase inhibitors, covalent warheads, and other bioactive molecules . The compound’s molecular weight is 153.58 g/mol (C₆H₄ClN₃), and it is frequently employed in the development of tyrosine kinase inhibitors targeting Mer, Axl, and FGFR4 .
Preparation Methods
Cyclization and Chlorination of Pyrimidine Precursors
Phosphorus Oxychloride-Mediated Chlorination
A foundational approach involves the direct chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol using phosphorus oxychloride (POCl₃). In this method, the diol substrate is suspended in toluene and treated with POCl₃ at 25°C, followed by incremental heating to 105°C over 16 hours in the presence of diisopropylethylamine (DIPEA) . This two-step process achieves 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with >90% purity, though subsequent selective dechlorination at the 4-position is required to isolate the 2-chloro derivative .
Key advantages include scalability and compatibility with aromatic solvents. However, the necessity for high-temperature conditions (180°C) in alternative protocols employing dichlorophenyl phosphoryl chloride introduces challenges in reaction control and equipment requirements .
Catalytic Coupling Approaches for Ring Formation
Nickel/Copper-Catalyzed Cross-Coupling
A patent by CN111303162B demonstrates the synthesis of pyrrolo[2,3-d]pyrimidine derivatives via a nickel/copper-catalyzed coupling between 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and acrylic acid . The reaction employs triphenylphosphine (PPh₃) as a ligand and N,N-diisopropylethylamine as a base in absolute ethanol at 65°C, yielding 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (73.1% yield) . Intramolecular cyclization in dimethyl sulfoxide (DMSO) with cuprous chloride (CuCl) at 70°C then forms the dihydro-pyrrolopyrimidine core (97.6% yield) .
While this method excels in yield, its applicability to 2-chloro-7H-pyrrolo[2,3-d]pyrimidine necessitates the removal of the cyclopentyl group via oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) .
Selective Chlorination Strategies
Directed Ortho-Metalation
The ACS Journal of Medicinal Chemistry highlights a regioselective chlorination strategy starting from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . By substituting the 4-position with a methylpyrrolidine group under nucleophilic aromatic substitution conditions, the 2-chloro derivative is isolated after subsequent amination. Phosphoryl chloride (POCl₃) in the presence of N,N-dimethylaniline selectively chlorinates the 2-position, achieving >80% yield .
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Role of Ligands in Cross-Coupling
In the Ni/Cu-catalyzed method, triphenylphosphine enhances metal coordination, facilitating the oxidative addition of the bromopyrimidine substrate . The use of DMSO as a solvent in cyclization steps promotes polar transition states, accelerating ring closure .
Solvent Effects on Chlorination
Non-polar solvents like toluene minimize side reactions during POCl₃-mediated chlorination, while polar aprotic solvents (e.g., DMF) improve solubility in CuCl-catalyzed cyclizations .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or thiol.
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds by reacting with boronic acids.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Suzuki Coupling: Reagents include boronic acids and palladium catalysts, often in the presence of a base such as potassium carbonate.
Major Products:
Nucleophilic Aromatic Substitution: Products include substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Suzuki Coupling: Products are biaryl compounds with diverse substituents.
Scientific Research Applications
Kinase Inhibitors
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial building block for synthesizing kinase inhibitors, which are vital in treating various cancers and other diseases. The compound's structure allows for modifications that enhance selectivity and potency against specific kinases involved in disease pathways:
- Key Examples :
- SU11752 : A known kinase inhibitor derived from this compound, effective against various malignancies .
- Structure-Activity Relationship (SAR) Studies : Researchers have explored different substituents on the pyrrolo[2,3-d]pyrimidine scaffold to optimize efficacy against targets like FAK, AblBcr-Abl, and PDGFR .
Antiviral Agents
Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV).
- Notable Findings :
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its derivatives may provide new avenues for treating inflammatory diseases by modulating specific pathways involved in inflammation .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. By inhibiting kinase activity, the compound can interfere with cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, highlighting differences in substituents, molecular properties, and biological applications:
Structural and Spectroscopic Insights
- NMR Data : The 1H NMR of 2-chloro-7-methyl derivatives typically shows a singlet for the N7-CH₃ group at δ ~3.2–3.5 ppm, while aromatic protons resonate between δ 6.2–8.7 ppm .
- Crystallography : Tosyl-substituted derivatives (e.g., 4-chloro-7-tosyl) form stable crystals suitable for X-ray analysis, aiding in binding mode studies .
Biological Activity
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Overview of Biological Activity
The compound exhibits significant biological activity primarily through its role as an inhibitor of various kinases, which are critical enzymes involved in cellular signaling pathways. The inhibition of these kinases can disrupt processes such as cell growth, proliferation, and survival, making this compound a candidate for cancer therapy and other diseases linked to aberrant kinase activity.
Target Kinases
The primary targets for this compound include:
- EGFR (Epidermal Growth Factor Receptor)
- Her2 (Human Epidermal growth factor Receptor 2)
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
- CDK2 (Cyclin-dependent kinase 2)
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity. For example, the inhibition of EGFR and Her2 can lead to reduced tumor cell proliferation and survival, while VEGFR2 inhibition can disrupt angiogenesis in tumors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of synthesized compounds demonstrated promising cytotoxic effects against various cancer cell lines. Notably:
- Compound 5k showed significant activity against EGFR and other kinases with IC50 values ranging from 40 to 204 nM, comparable to established inhibitors like sunitinib (IC50 = 261 nM) .
Antiviral Properties
Research has also indicated that derivatives of this compound possess antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold can enhance antiviral efficacy. Compounds tested showed over 90% protection against DENV in vitro .
Applications in Medicinal Chemistry
The applications of this compound extend beyond oncology:
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against drug-resistant strains, suggesting potential as novel antibiotics.
- Research Tool : This compound serves as a scaffold for developing new kinase inhibitors that could address various inflammatory diseases and cancers.
Data Tables
Compound | Target Kinase | IC50 Value (nM) | Activity |
---|---|---|---|
5k | EGFR | 40 | Anticancer |
5k | Her2 | 204 | Anticancer |
Derivative A | ZIKV | Not specified | Antiviral |
Derivative B | DENV | Not specified | Antiviral |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives?
- Methodological Answer : A widely used approach involves condensation reactions between this compound and aromatic aldehydes or amines. For example, chalcone intermediates (A1–A15) are synthesized by refluxing the compound with 1-(4-aminophenyl)ethenone in ethanol, followed by reaction with guanidine to form 2-aminopyrimidine derivatives (B1–B15) . Nucleophilic substitution reactions with amines in isopropanol, catalyzed by HCl, yield functionalized derivatives (e.g., N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) with varying substituents .
Q. How is structural characterization of this compound derivatives performed?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., chemical shifts at δ 11.74 ppm for NH groups) .
- FT-IR : Identifies functional groups (e.g., C-Cl stretching at ~700 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weights (e.g., m/z 211.0978 for C₁₂H₁₁N₄) .
- Elemental analysis : Ensures purity and stoichiometry .
Advanced Research Questions
Q. How do substituents at the C4 and C5 positions influence biological activity in kinase inhibition studies?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl at C4) enhance binding to kinase active sites. For instance, 4-chloro-5-ethyl derivatives exhibit selective inhibition of EGFR and CDK2 due to improved hydrophobic interactions . Substitution with aromatic amines (e.g., 4-fluorophenyl) increases selectivity for FAK (focal adhesion kinase), as validated by IC₅₀ assays and molecular docking .
Q. What strategies optimize synthetic yields for this compound derivatives under green chemistry conditions?
- Methodological Answer : Solvent-free microwave irradiation reduces reaction times (e.g., from 12 hours to 15 minutes) and improves yields (up to 87%) for cyclopentyl-substituted derivatives. This method minimizes byproducts and energy consumption .
Q. How does molecular dynamics (MD) simulation explain the stability of kinase-inhibitor complexes involving this scaffold?
- Methodological Answer : MD simulations (e.g., using GROMACS) demonstrate that derivatives like 6e (2-chloro-7-cyclopentyl) form stable hydrogen bonds with ER-α’s Asp351 and Leu387 residues. RMSD and RMSF analyses confirm minimal structural deviation (<2 Å) over 100 ns, correlating with experimental IC₅₀ values (~51 µg/mL against MCF-7 cells) .
Q. What is the role of the chlorine atom in mediating reactivity and binding affinity?
- Methodological Answer : The C2-Cl atom acts as a leaving group in nucleophilic substitution reactions, enabling functionalization with amines or heterocycles. In kinase inhibition, Cl at C4 enhances binding via halogen bonding with backbone carbonyls (e.g., VEGFR2’s Glu883), as shown in crystallographic studies .
Q. How can researchers address discrepancies in reported biological activity data for analogs of this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or substituent effects. Systematic SAR studies with standardized protocols (e.g., MTT assays on MCF-7 cells) and meta-analyses of IC₅₀ data are critical. For example, 4-ethyl derivatives show superior anti-angiogenic activity compared to methyl analogs due to enhanced hydrophobic interactions .
Q. What are the key considerations for functionalizing the pyrrolo[2,3-d]pyrimidine core in multi-step syntheses?
Properties
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQGBBHVRYTDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420729 | |
Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335654-06-3 | |
Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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